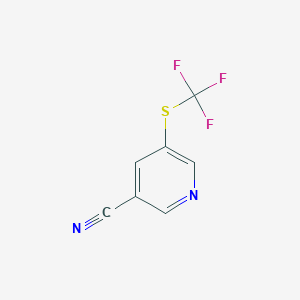

5-Trifluoromethylsulfanyl-nicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3F3N2S |

|---|---|

Molecular Weight |

204.17 g/mol |

IUPAC Name |

5-(trifluoromethylsulfanyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-1-5(2-11)3-12-4-6/h1,3-4H |

InChI Key |

KVTYOYSMIKSKNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1SC(F)(F)F)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Trifluoromethylsulfanyl Nicotinonitrile

Direct Synthetic Approaches

Direct approaches aim to construct the target molecule efficiently, often by minimizing the number of synthetic steps. These methods include one-pot reactions, catalytic transformations, and modern techniques like green and continuous flow chemistry.

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules from simple precursors in a single reaction vessel. nih.gov This approach minimizes waste, time, and resources. For the synthesis of nicotinonitrile derivatives, MCRs can be employed to construct the pyridine (B92270) ring system. For instance, a multicomponent reaction of 2-nitroacetophenone, urotropine, a β-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) has been used to afford 4-unsubstituted 5-nitro-1,4-dihydropyridine derivatives, which can be subsequently oxidized to the corresponding pyridines. figshare.com

A plausible MCR strategy for 5-Trifluoromethylsulfanyl-nicotinonitrile could involve the condensation of a β-ketone or aldehyde bearing the trifluoromethylsulfanyl group, an activated methylene (B1212753) compound like malononitrile (B47326), and an ammonia (B1221849) source. This would follow a pathway analogous to well-known pyridine syntheses, such as the Hantzsch or Guareschi-Thorpe reactions, building the functionalized nicotinonitrile core in a single, convergent step. Similarly, one-pot protocols have been developed for synthesizing related fluorinated heterocycles like 1-aryl-3-trifluoromethylpyrazoles, demonstrating the power of this approach in fluorine chemistry. nih.gov

Table 1: Examples of Multicomponent Reactions for Heterocycle Synthesis

| Reaction Type | Reactants | Product Type | Key Advantage | Reference |

| Pyridine Synthesis | 2-Nitroacetophenone, Urotropine, β-Dicarbonyl Compound, Ammonium Acetate | 5-Nitro-6-phenylpyridine | Reduced reaction time | figshare.com |

| Pyrazole Synthesis | Nitrile Imines, Mercaptoacetaldehyde | 1-Aryl-3-trifluoromethylpyrazole | One-pot, readily available materials | nih.gov |

| Triazole Synthesis | Alkynes, Organoazides, S8, TMSCF3 | 5-Trifluoromethylthio-1,2,3-triazole | Sequential multistep, one-pot | researchgate.net |

Catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, are a cornerstone of modern organic synthesis for forming carbon-sulfur bonds. The most direct catalytic route to this compound would involve the late-stage trifluoromethylthiolation of a 5-halo-nicotinonitrile precursor (e.g., 5-bromo- or 5-iodo-nicotinonitrile).

Palladium- and copper-based catalytic systems are widely used for this purpose. A Negishi cross-coupling strategy, for example, has been successfully utilized to synthesize aromatic pentafluorosulfanyl (SF5)-containing amino acids, showcasing the utility of palladium catalysis for installing complex fluoro-sulfur groups. nih.govresearchgate.net An analogous reaction for the target molecule would involve a palladium catalyst, such as Pd(dba)₂, paired with a suitable ligand like SPhos, to couple 5-halo-nicotinonitrile with a trifluoromethylthiolating agent like Zn(SCF₃)₂ or a related nucleophilic SCF₃ source.

Table 2: Catalytic Systems for Fluoro-Sulfur Group Installation

| Catalyst System | Substrate Type | Functional Group Installed | Reaction Type | Yield Range | Reference |

| Pd(dba)₂ / SPhos | Aromatic Bromide | -SF₅ | Negishi Cross-Coupling | 32-42% | nih.gov |

| Cu(I) iodide / Ag₂CO₃ | Alkyne/Azide | -SCF₃ | Interrupted Azide-Alkyne Cycloaddition | Good | researchgate.net |

| Bifunctional MOF (Pd@MIL-101) | Citronellal | - | Tandem Isomerization/Hydrogenation | 86% Selectivity | rsc.org |

Applying green chemistry principles to the synthesis of this compound focuses on reducing environmental impact by using safer solvents, minimizing waste, and employing energy-efficient methods. eurekalert.orgrsc.org For example, the synthesis of novel 5-amino-bispyrazole-4-carbonitriles has been achieved using a recyclable magnetic nanoparticle-based catalyst in a solvent-free mechanochemical reaction, highlighting a green approach. nih.govrsc.org

For the catalytic trifluoromethylthiolation of 5-halo-nicotinonitrile, green principles could be incorporated in several ways:

Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives like ionic liquids or water.

Energy Efficiency: Utilizing microwave or ultrasound-assisted synthesis, which can dramatically reduce reaction times and energy consumption, as demonstrated in the synthesis of certain nicotinonitrile and triazine derivatives. researchgate.netnih.gov

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or unstable intermediates. researchgate.netnih.gov The on-demand synthesis of pentafluorosulfanyl chloride (SF₅Cl), a key reagent for introducing the SF₅ group, has been successfully demonstrated using a custom-made continuous flow reactor, mitigating the risks associated with its handling. d-nb.infonih.gov

A similar approach could be envisioned for the synthesis of this compound. A flow process could be designed where a 5-halo-nicotinonitrile solution is passed through a heated column packed with a heterogeneous palladium catalyst. Simultaneously, a solution of a trifluoromethylthiolating agent would be introduced into the flow stream. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity compared to batch processing. The ability to generate and immediately consume reactive intermediates in situ greatly enhances the safety profile of the synthesis. uliege.be

Modular Synthetic Strategies for this compound

Modular strategies involve the stepwise construction of the target molecule, with a key step being the formation of the core heterocyclic ring from acyclic or simpler cyclic precursors.

The formation of the nicotinonitrile ring via cyclization is a powerful modular approach. This strategy involves designing a synthesis where one of the starting materials already contains the trifluoromethylsulfanyl group. Various methods exist for constructing pyridine rings, including condensation reactions that lead to cyclization. nih.gov

A prominent example is the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an activated nitrile (like malononitrile) and elemental sulfur in the presence of a base to form a 2-aminothiophene. A variation of this, the Guareschi-Thorpe condensation, reacts a cyanoacetyl compound with a β-dicarbonyl compound to form a pyridone, which can be further functionalized.

For the target molecule, a plausible route involves the cyclization of a precursor such as 3-(trifluoromethylsulfanyl)pentane-2,4-dione with cyanoacetamide. This would directly assemble the pyridone ring with the desired -SCF₃ group at position 5. Subsequent chemical transformations could then convert the pyridone and other functional groups into the final nicotinonitrile structure. This modular approach allows for the introduction of the key trifluoromethylsulfanyl moiety early in the synthetic sequence. nih.gov

Advanced Synthetic Techniques in this compound Production

Modern synthetic chemistry has moved towards more efficient and resource-conscious methods. For a molecule like this compound, advanced techniques such as parallel synthesis and chemo- and regioselective methods are highly relevant.

Parallel synthesis allows for the rapid generation of a library of compounds, which is particularly useful in the early stages of drug discovery and agrochemical development. nih.gov This methodology can be applied to the synthesis of this compound and its analogues by varying the starting materials and reaction conditions in a multi-well plate format.

For instance, a library of substituted nicotinonitriles could be reacted with a panel of trifluoromethylthiolating reagents under different catalytic conditions. This high-throughput approach enables the rapid optimization of the reaction conditions and the exploration of the chemical space around the core structure.

Table 2: Illustrative Parallel Synthesis Library for Nicotinonitrile Derivatives

| Well | Starting Material | Reagent | Potential Product |

|---|---|---|---|

| A1 | 5-Bromonicotinonitrile | CuSCF3 | This compound |

| A2 | 5-Iodonicotinonitrile | CuSCF3 | This compound |

| B1 | 2-Chloro-5-bromonicotinonitrile | CuSCF3 | 2-Chloro-5-trifluoromethylsulfanyl-nicotinonitrile |

This approach significantly accelerates the discovery of new compounds with desired properties.

Chemo- and regioselectivity are paramount in the synthesis of highly functionalized molecules like this compound. The goal is to selectively react at the desired position (C-5) without affecting other functional groups, such as the nitrile group, or other positions on the pyridine ring.

The pyridine ring has distinct electronic properties. The nitrogen atom is electron-withdrawing, making the α (C-2, C-6) and γ (C-4) positions electron-deficient and susceptible to nucleophilic attack. The β (C-3, C-5) positions are comparatively more electron-rich. The presence of the electron-withdrawing nitrile group at the 3-position further deactivates the ring towards electrophilic substitution and influences the regioselectivity of nucleophilic substitution and cross-coupling reactions.

In the case of a 5-halonicotinonitrile, the C-5 position is activated for cross-coupling reactions. The choice of catalyst and ligands can be fine-tuned to ensure that the trifluoromethylthiolation occurs exclusively at this position. For example, the use of bulky phosphine (B1218219) ligands on a palladium catalyst can sterically hinder reactions at other positions, thereby enhancing regioselectivity.

Table 3: Relative Reactivity of Positions on the Nicotinonitrile Ring

| Position | Electronic Character | Susceptibility to Nucleophilic Attack | Susceptibility to Electrophilic Attack |

|---|---|---|---|

| C-2 | Electron-deficient | High | Low |

| C-4 | Electron-deficient | High | Low |

| C-5 | Relatively electron-rich | Low | Moderate |

This understanding of the inherent reactivity of the nicotinonitrile core is fundamental to designing a successful and selective synthesis of the target compound.

Chemical Reactivity and Derivatization Pathways of 5 Trifluoromethylsulfanyl Nicotinonitrile

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. The presence of two strong electron-withdrawing groups, the nitrile (-CN) and the trifluoromethylsulfanyl (-SCF3) groups, further deactivates the ring.

Electrophilic attack on the pyridine ring of 5-Trifluoromethylsulfanyl-nicotinonitrile is therefore highly disfavored. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation, which typically proceed through an electrophilic aromatic substitution mechanism, would require exceptionally harsh conditions and are generally not practical for this substrate. The high degree of deactivation makes alternative synthetic strategies, such as functionalizing a pre-substituted pyridine ring, the preferred approach for creating diverse derivatives.

Nucleophilic Addition and Substitution Reactions at the Nitrile and Pyridine Positions

In contrast to its inertness toward electrophiles, the electron-poor nature of the pyridine ring in this compound makes it a prime candidate for nucleophilic attack. wikipedia.orglibretexts.org Nucleophilic aromatic substitution (SNAr) can occur, particularly if a good leaving group is present at a position activated by the electron-withdrawing substituents (ortho or para to the nitrogen and the other activating groups). libretexts.orgchemguide.co.uk For instance, a halogen at the 2-, 4-, or 6-position of a similarly substituted pyridine would be readily displaced by various nucleophiles like amines, alkoxides, or thiolates. wikipedia.orgchemguide.co.uk

The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic addition. youtube.comyoutube.com This allows for the transformation of the nitrile into other functional groups, as will be discussed in section 3.4.1.

Cross-Coupling Methodologies Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgorganic-chemistry.org For a molecule like this compound, these reactions would typically be performed on a halogenated precursor, such as 5-bromo- or 5-iodo-3-cyanopyridine, before the introduction of the trifluoromethylsulfanyl group, or on a molecule where the -SCF3 group is already present alongside a halogen.

The Sonogashira coupling is a widely used reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com A bromo-substituted precursor of this compound would be an excellent substrate for Sonogashira coupling, allowing for the introduction of various alkyne-containing moieties. washington.edunih.govresearchgate.net

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp. | Yield | Ref. |

|---|---|---|---|---|---|---|---|

| Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | >95% | nih.gov |

| 4-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine | CH₃CN | 80°C | High | washington.edu |

| Bromoindole | Phenylacetylene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100°C | 80-90% | researchgate.net |

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides or triflates. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction has a broad substrate scope and high functional group tolerance. chemspider.comnih.gov A halogenated precursor to this compound could be readily coupled with a wide range of primary and secondary amines to generate diverse amino-substituted derivatives. researchgate.net

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. | Yield | Ref. |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ / Ligand | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110°C | High | organic-chemistry.orgnih.gov |

| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80°C | 60% | chemspider.com |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | LiOtBu | Toluene | 110°C | 88% | nih.gov |

Functional Group Transformations and Derivatization

The functional groups present in this compound offer several avenues for further derivatization.

The nitrile group is a versatile functional handle that can be converted into various other groups. nih.gov

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (5-Trifluoromethylsulfanyl-nicotinic acid) or an amide (5-Trifluoromethylsulfanyl-nicotinamide).

Reduction: The nitrile group can be reduced to a primary amine ( (5-(Trifluoromethylsulfanyl)pyridin-3-yl)methanamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine.

These transformations significantly expand the synthetic utility of the this compound core, allowing for the introduction of new functionalities and the construction of more complex molecules.

Trifluoromethylsulfanyl Group Transformations

The trifluoromethylsulfanyl (-SCF₃) group is a key functional moiety that significantly influences the electronic properties of the pyridine ring. Its strong electron-withdrawing nature activates the ring for certain reactions and is itself susceptible to chemical transformation, most notably oxidation.

Oxidation to Trifluoromethylsulfinyl and Trifluoromethylsulfonyl Groups:

The sulfur atom in the trifluoromethylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide (B87167) (trifluoromethylsulfinyl) and sulfone (trifluoromethylsulfonyl) derivatives. This transformation is significant as it further enhances the electron-withdrawing properties of the substituent, which can modulate the biological activity and physicochemical properties of the molecule.

A common method for the oxidation of aryl trifluoromethyl sulfides involves the use of hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA). TFA acts as an activating solvent, facilitating the oxidation process. This method has been shown to be effective for the selective conversion of the -SCF₃ group to the -S(O)CF₃ group without significant over-oxidation to the sulfone.

Table 1: Oxidation of Aryl Trifluoromethyl Sulfides

| Reactant | Oxidizing Agent | Solvent | Product |

| Aryl-SCF₃ | H₂O₂ | Trifluoroacetic Acid | Aryl-S(O)CF₃ |

This table illustrates a general reaction for the oxidation of aryl trifluoromethyl sulfides, a transformation applicable to this compound.

The resulting 5-(trifluoromethylsulfinyl)nicotinonitrile and 5-(trifluoromethylsulfonyl)nicotinonitrile are valuable intermediates for further derivatization. The strong electron-withdrawing nature of the -S(O)CF₃ and -S(O)₂CF₃ groups can influence the reactivity of the pyridine ring in subsequent modification steps.

Pyridine Ring Modifications

The pyridine ring of this compound is amenable to various modifications, including nucleophilic and electrophilic substitution reactions, as well as transformations involving the nitrile group. The regioselectivity of these reactions is governed by the electronic effects of both the trifluoromethylsulfanyl and the nitrile groups.

Nucleophilic Aromatic Substitution:

The pyridine ring, particularly when substituted with strong electron-withdrawing groups like trifluoromethylsulfanyl and nitrile, is activated towards nucleophilic aromatic substitution (SNAr). Pyridines are generally more reactive towards nucleophiles than benzene, and this reactivity is enhanced at positions ortho and para to the electron-withdrawing substituents because the negative charge in the intermediate can be effectively delocalized by the ring nitrogen. wikipedia.org

In this compound, the positions ortho and para to the powerful electron-withdrawing trifluoromethylsulfanyl group are expected to be the most susceptible to nucleophilic attack. Potential nucleophiles for such reactions include alkoxides, amines, and thiols. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate (a Meisenheimer-type complex). libretexts.org

Electrophilic Aromatic Substitution:

While the electron-deficient nature of the pyridine ring in this compound generally disfavors electrophilic aromatic substitution (SEAr), these reactions can still occur under forcing conditions. The trifluoromethylsulfanyl and nitrile groups are deactivating and will direct incoming electrophiles to the meta position relative to their own positions. Therefore, electrophilic attack would be expected to occur at the C-2, C-4, or C-6 positions of the pyridine ring.

Nitrile Group Transformations:

The nitrile group (-CN) at the 3-position of the pyridine ring is a versatile functional group that can undergo a variety of transformations to produce a wide range of derivatives.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (nicotinic acid derivative) or amide (nicotinamide derivative). These derivatives can then serve as precursors for further modifications.

Reduction: The nitrile group can be reduced to an aminomethyl group (-CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused heterocyclic systems. For example, it can react with suitable reagents to form triazole or other heterocyclic rings. The synthesis of 5-trifluoromethyl-1,2,4-triazoles via the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) has been reported, suggesting a potential pathway for the derivatization of the nitrile group in this compound. wikipedia.org

Table 2: Potential Derivatization Pathways for this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Trifluoromethylsulfanyl Group Oxidation | H₂O₂ / Trifluoroacetic Acid | 5-(Trifluoromethylsulfinyl)nicotinonitrile, 5-(Trifluoromethylsulfonyl)nicotinonitrile |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂NH, RS⁻) | Substituted pyridine derivatives |

| Nitrile Hydrolysis | H⁺/H₂O or OH⁻/H₂O | 5-(Trifluoromethylsulfanyl)nicotinic acid, 5-(Trifluoromethylsulfanyl)nicotinamide |

| Nitrile Reduction | LiAlH₄ or H₂/Catalyst | [5-(Trifluoromethylsulfanyl)pyridin-3-yl]methanamine |

| Nitrile Cyclization | Nitrile Imine Precursors | 5-Trifluoromethylsulfanyl-substituted triazolylpyridine derivatives |

This table summarizes potential chemical transformations for the derivatization of this compound based on the reactivity of its functional groups.

Advanced Spectroscopic and Structural Elucidation of 5 Trifluoromethylsulfanyl Nicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule like 5-trifluoromethylsulfanyl-nicotinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Characterization

In the absence of experimental data, a theoretical analysis of the ¹H NMR spectrum would be purely speculative. The pyridine (B92270) ring protons would exhibit characteristic chemical shifts and coupling patterns, but the precise values are unconfirmed.

Carbon-13 (¹³C) NMR Spectroscopic Characterization

Similarly, the ¹³C NMR spectrum would provide key information on the carbon skeleton of the molecule. However, without experimental verification, a table of expected chemical shifts cannot be accurately compiled.

Fluorine-19 (¹⁹F) NMR Spectroscopic Characterization

The ¹⁹F NMR spectrum is particularly important for compounds containing a trifluoromethyl group. It would confirm the presence and electronic environment of the -SCF₃ group. No published ¹⁹F NMR data for this compound could be located.

Advanced Two-Dimensional NMR Techniques

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. A discussion of these techniques for this compound would be entirely hypothetical without foundational 1D NMR data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. No HRMS data for this compound has been reported in the reviewed literature.

Elucidation of Fragmentation Patterns

The fragmentation patterns of this compound in mass spectrometry provide crucial information for its structural confirmation. When subjected to ionization, the molecule forms a molecular ion (M+), which then undergoes a series of fragmentation events to produce smaller, characteristic ions. chemguide.co.uk The fragmentation pathways are influenced by the stability of the resulting ions and neutral fragments. chemguide.co.uk

For this compound, the fragmentation is expected to be directed by the pyridine ring, the nitrile group (-CN), and the trifluoromethylsulfanyl group (-SCF3). The initial fragmentation may involve the loss of the trifluoromethyl radical (•CF3) or the entire trifluoromethylsulfanyl radical (•SCF3). The cleavage of the C-S bond is a common fragmentation pathway for sulfur-containing compounds.

Another predictable fragmentation involves the loss of the nitrile group as a neutral molecule or radical. The pyridine ring itself can undergo characteristic cleavages, although it is a relatively stable aromatic system. The fragmentation of the ring often leads to the formation of smaller heterocyclic or acyclic ions.

A plausible fragmentation pathway for this compound would start with the molecular ion, followed by the loss of key functional groups. For instance, the loss of a CF3 radical would result in a significant peak. Subsequent fragmentation could involve the elimination of the sulfur atom or the nitrile group. The study of fragmentation patterns of related nicotinonitrile derivatives and compounds containing trifluoromethyl groups supports these predictions. researchgate.nettcichemicals.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Neutral Loss |

|---|---|---|

| [C7H3F3N2S]+• (Molecular Ion) | 219 | - |

| [C7H3N2S]+ | 150 | •CF3 |

| [C6H3F3N]+• | 146 | •CN, S |

| [C6H3N2]+ | 103 | •SCF3 |

This table is predictive and based on common fragmentation patterns of related organic molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. udel.eduvscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the nitrile, trifluoromethyl, and substituted pyridine moieties. wpmucdn.comlibretexts.org

The most distinct peak in the IR spectrum would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-to-strong band in the region of 2200-2280 cm⁻¹. udel.eduwpmucdn.com The presence of this band is a strong indicator of the nicotinonitrile structure.

The trifluoromethylsulfanyl group (-SCF3) will also give rise to characteristic absorptions. The C-F stretching vibrations in the CF3 group are known to produce very strong and broad bands in the region of 1100-1350 cm⁻¹. The C-S stretching vibration is generally weaker and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

The pyridine ring will exhibit several characteristic bands. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. libretexts.orglibretexts.org The C=C and C=N stretching vibrations within the aromatic ring will produce a series of bands in the 1400-1600 cm⁻¹ region. libretexts.org Furthermore, the substitution pattern on the pyridine ring can be inferred from the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2200 - 2280 | Medium to Strong, Sharp |

| Aromatic C-H | Stretching | 3030 - 3100 | Weak to Medium |

| Trifluoromethyl (CF3) | C-F Stretching | 1100 - 1350 | Strong, Broad |

| Aromatic Ring | C=C and C=N Stretching | 1400 - 1600 | Medium to Strong |

| C-S Bond | Stretching | 600 - 800 | Weak to Medium |

This table provides expected ranges based on established IR spectroscopy data for organic functional groups. udel.eduvscht.czwpmucdn.comlibretexts.orglibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.govrcsb.orgnih.gov While a specific crystal structure for this compound was not found in the available literature, its solid-state structure can be inferred from the known structures of related compounds, such as nicotinonitrile and other substituted aromatic systems. wikipedia.orgnih.gov

The crystal structure of nicotinonitrile itself has been determined to be monoclinic. wikipedia.org It is expected that the introduction of the bulky and highly electronegative trifluoromethylsulfanyl group at the 5-position of the pyridine ring will significantly influence the crystal packing. The molecular geometry will be largely dictated by the planar pyridine ring, with the nitrile and trifluoromethylsulfanyl groups attached.

The solid-state structure would likely feature packing arrangements that maximize van der Waals forces and accommodate the steric bulk of the trifluoromethylsulfanyl group. The planarity of the pyridine ring might lead to π-π stacking interactions between adjacent molecules, a common feature in the crystal structures of aromatic compounds. The precise determination of the unit cell dimensions, space group, and atomic coordinates would require experimental X-ray diffraction analysis of a single crystal of this compound. nih.gov

Table 3: Predicted Crystal Structure Parameters for this compound (based on Nicotinonitrile)

| Parameter | Value for Nicotinonitrile wikipedia.org | Predicted Influence of -SCF3 group |

|---|---|---|

| Crystal System | Monoclinic | Likely to be maintained or change to another low-symmetry system (e.g., orthorhombic) |

| Space Group | P21/c | May change due to different molecular symmetry and packing |

| a (Å) | 3.808 | Expected to increase due to the larger substituent |

| b (Å) | 13.120 | Expected to change |

| c (Å) | 10.591 | Expected to change |

| β (°) | 97.97 | Expected to change |

This table presents data for the parent compound nicotinonitrile and hypothesizes the effects of the trifluoromethylsulfanyl substituent.

Computational Chemistry and Theoretical Investigations of 5 Trifluoromethylsulfanyl Nicotinonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Theoretical studies employing quantum chemical calculations are indispensable for elucidating the intrinsic properties of molecules like 5-Trifluoromethylsulfanyl-nicotinonitrile. These computational methods provide deep insights into the molecule's three-dimensional structure, stability, and electronic characteristics, which are fundamental to understanding its reactivity and potential applications.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. For this compound, DFT calculations, often utilizing a functional such as B3LYP combined with a basis set like 6-311++G(d,p), are performed to predict its most stable three-dimensional conformation. ijcce.ac.irnih.govajchem-a.com The process involves minimizing the total energy of the molecule by adjusting the positions of its atoms, leading to the equilibrium geometry.

The stability of this optimized structure is confirmed by performing a vibrational frequency analysis. A stable structure will exhibit no imaginary frequencies, confirming that it corresponds to a true local minimum on the potential energy surface. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the geometry of the pyridine (B92270) ring and the orientation of the trifluoromethylsulfanyl (-SCF₃) and cyano (-CN) groups are determined. This structural information is foundational for all further computational analyses.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT/B3LYP) (Note: This table presents representative data of the type generated by DFT calculations.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(5)-S | 1.78 |

| Bond Length (Å) | S-C(F3) | 1.85 |

| Bond Length (Å) | C(3)-C(N) | 1.45 |

| Bond Length (Å) | C≡N | 1.16 |

| Bond Angle (°) | C(4)-C(5)-S | 121.5 |

| Bond Angle (°) | C(5)-S-C(F3) | 99.8 |

| Dihedral Angle (°) | C(4)-C(5)-S-C(F3) | 88.2 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's kinetic stability and reactivity. nih.govbohrium.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-rich pyridine ring and the sulfur atom are expected to contribute significantly to the HOMO. Conversely, the electron-withdrawing trifluoromethylsulfanyl and nitrile groups would lower the energy of the LUMO, localizing it primarily on the pyridine ring and these substituent groups.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's electronic properties. bohrium.com

Table 2: Illustrative Electronic Properties of this compound Derived from FMO Analysis (Note: This table presents representative data of the type generated by DFT calculations.)

| Parameter | Formula | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -7.52 |

| LUMO Energy (ELUMO) | - | -1.88 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.64 |

| Ionization Potential (I) | -EHOMO | 7.52 |

| Electron Affinity (A) | -ELUMO | 1.88 |

| Chemical Hardness (η) | (I - A) / 2 | 2.82 |

| Electronegativity (χ) | (I + A) / 2 | 4.70 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.91 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the charge distribution and reactive sites within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. researchgate.net

For this compound, the MEP map would reveal:

Negative Regions (Red to Yellow): These areas are electron-rich and represent the most likely sites for electrophilic attack. Such regions are expected around the nitrogen atom of the pyridine ring and the nitrogen of the nitrile group due to the lone pairs of electrons.

Positive Regions (Blue): These areas are electron-poor and indicate sites susceptible to nucleophilic attack. The hydrogen atoms attached to the pyridine ring would exhibit a positive potential.

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, guiding the prediction of its intermolecular interactions and reaction pathways. ajchem-a.com

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a time-dependent perspective on the behavior of this compound, exploring its conformational flexibility and predicting its reactive tendencies.

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the C5-S single bond. Exploring the conformational landscape is essential to identify the most stable spatial arrangements (conformers) of the molecule. This is typically achieved by performing a potential energy surface (PES) scan, where the dihedral angle of the C-C-S-C bond is systematically varied, and the energy is calculated at each step. researchgate.net

This analysis reveals the global minimum energy conformer, which is the most populated state under equilibrium conditions, as well as other local minima. It also identifies the energy barriers (transition states) between these conformers, providing insight into the dynamics of conformational change. Understanding the preferred conformation is critical as the molecule's shape can significantly influence its biological activity and physical properties.

The theoretical data gathered from DFT, FMO, and MEP analyses can be integrated to predict the chemical reactivity of this compound and propose plausible reaction mechanisms. ias.ac.inchemrxiv.org

Site Selectivity: The MEP map and the localization of the frontier orbitals are powerful predictors of site selectivity. For instance, an electrophile is most likely to attack the nitrogen atoms, which are identified as the most negative regions in the MEP analysis. A nucleophile would preferentially attack the carbon atoms of the pyridine ring that bear a more positive electrostatic potential or are associated with the LUMO distribution. youtube.com

Mechanism Elucidation: For a proposed reaction, computational chemistry can be used to model the entire reaction pathway. This involves locating the transition state structure and calculating the activation energy barrier. researchgate.net By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. This predictive capability is invaluable for designing new synthetic routes and understanding how the molecule might behave in a complex chemical or biological environment. researchgate.net

Structure-Activity/Property Relationship (SAR/SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry and materials science. They aim to elucidate how the chemical structure of a compound influences its biological activity or physical properties. For this compound, SAR/SPR studies would investigate how modifications to its core structure—the nicotinonitrile scaffold, the trifluoromethylsulfanyl group, and the position of these substituents—affect its potential biological targets or material characteristics.

While specific SAR data for this compound is not prevalent in the literature, studies on related nicotinonitrile and pyridine derivatives offer valuable insights. For instance, research on various substituted nicotinonitriles has demonstrated that the nature and position of substituents on the pyridine ring significantly impact their biological activities, such as anticancer and antimicrobial effects. nih.govnih.gov The trifluoromethylsulfanyl group (SCF3) is known to be a lipophilic and strongly electron-withdrawing substituent, which can profoundly influence a molecule's interactions with biological targets and its pharmacokinetic profile. researchgate.net

A hypothetical SAR study on this compound could involve synthesizing and evaluating analogs with modifications at different positions. The following table illustrates potential structural modifications and their expected impact based on general principles and findings for related compounds.

| Modification | Rationale/Hypothesized Impact |

| Variation of the substituent at the 5-position | Replacing the -SCF3 group with other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity. |

| Positional Isomers | Moving the -SCF3 and -CN groups to other positions on the pyridine ring to understand the spatial requirements of the target binding pocket. |

| Modifications to the Trifluoromethyl Group | Replacing the fluorine atoms with other halogens or hydrogen to assess the role of the trifluoromethyl moiety's unique electronic properties. |

| Introduction of other substituents | Adding other functional groups to the pyridine ring to explore additional interaction points and modulate physicochemical properties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, unsynthesized compounds.

For this compound and its analogs, a QSAR study would involve:

Data Set Preparation: A series of nicotinonitrile derivatives with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors, would be calculated for each molecule.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A 2D-QSAR study on pyridine-3-carbonitrile (B1148548) derivatives as vasorelaxant agents highlighted the importance of certain descriptors in predicting activity. rsc.org Similarly, a 3D-QSAR analysis of pyridinecarbonitrile derivatives as PKCθ inhibitors demonstrated the utility of CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) in understanding the steric and electrostatic field requirements for inhibitory activity. nih.gov Although not specific to this compound, these studies provide a blueprint for how QSAR could be applied to this compound and its derivatives to guide the design of more potent analogs.

Quantitative Structure-Property Relationship (QSPR) Modeling

Similar to QSAR, Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical link between a compound's structure and its physicochemical properties. nih.govnih.gov These properties can include boiling point, solubility, and chromatographic retention times, which are crucial for drug development and material science applications.

A QSPR study of this compound could predict important pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For instance, the lipophilicity conferred by the trifluoromethylsulfanyl group would be a key descriptor in models predicting membrane permeability and oral bioavailability. researchgate.net A study on substituted anilines demonstrated the use of computational chemistry to develop QSPR models for predicting metabolic fate. nih.gov Such an approach could be adapted to predict the metabolic stability of this compound.

Molecular Docking and Ligand-Target Interaction Prediction (Theoretical Aspects)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comasianpubs.org This technique is instrumental in drug discovery for identifying potential drug candidates and for elucidating the mechanism of action of a compound at a molecular level.

For this compound, molecular docking could be used to screen for potential biological targets and to understand the specific interactions that would govern its binding affinity. The nitrile and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors, while the trifluoromethylsulfanyl group can participate in hydrophobic and other non-covalent interactions.

Methodologies in Molecular Docking (e.g., Rigid, Flexible Docking)

Molecular docking simulations can be performed using different levels of flexibility for the ligand and the receptor:

Rigid Docking: In this approach, both the ligand and the receptor are treated as rigid bodies. This method is computationally fast but may fail to identify the correct binding pose if conformational changes occur upon binding.

Flexible Ligand Docking: Here, the ligand is treated as flexible, allowing its rotatable bonds to change conformation, while the receptor remains rigid. This is the most commonly used approach as it balances computational cost and accuracy.

Flexible Receptor Docking (Induced Fit Docking): This advanced method allows for flexibility in both the ligand and the amino acid side chains in the receptor's active site. This is computationally more demanding but can provide a more accurate representation of the binding event, especially when the receptor undergoes conformational changes to accommodate the ligand.

The choice of docking methodology depends on the specific biological system being studied and the available computational resources. For a novel compound like this compound, an initial screening with flexible ligand docking against a panel of potential targets would be a prudent first step.

Scoring Functions and Binding Affinity Prediction

After a docking algorithm generates a set of possible binding poses, a scoring function is used to rank them and estimate the binding affinity. nih.gov Scoring functions are mathematical models that approximate the free energy of binding. They typically consider various intermolecular interactions, such as:

Van der Waals interactions: Based on the shape and complementarity of the ligand and the binding site.

Electrostatic interactions: Including hydrogen bonds and salt bridges.

Hydrophobic interactions: The tendency of nonpolar groups to cluster together.

Desolvation penalties: The energy cost of removing the ligand and the binding site from the solvent.

Different docking programs use different scoring functions, and their accuracy can vary depending on the target protein family. The predicted binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol), provides a qualitative or semi-quantitative estimate of how tightly a ligand binds to a receptor. It is important to note that these are predictions and require experimental validation.

In Silico Virtual Screening Strategies

In silico virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. asianpubs.orgmdpi.com This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

For this compound, virtual screening could be employed in two main ways:

Ligand-based virtual screening: If a set of known active ligands for a particular target is available, a model of their common structural features (a pharmacophore) can be created. This pharmacophore can then be used to screen large compound databases to find molecules that match these features.

Structure-based virtual screening: If the 3D structure of the target protein is known, molecular docking can be used to screen a library of compounds against the protein's binding site. The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further experimental testing.

A study on pyridine derivatives as potential DHFR inhibitors for anticancer activity successfully employed in silico screening to prioritize compounds before synthesis and evaluation. asianpubs.org Similarly, the identification of a pyridine derivative of diselenides as a potent inhibitor of the main protease of SARS-CoV-2 was achieved through in silico screening and biochemical evaluation. rsc.org These examples underscore the power of virtual screening in accelerating the discovery of novel bioactive compounds.

Applications of 5 Trifluoromethylsulfanyl Nicotinonitrile As a Versatile Chemical Building Block

Construction of Advanced Heterocyclic Systems

The reactivity of the nicotinonitrile scaffold, enhanced by the trifluoromethylsulfanyl group, allows for its elaboration into more complex heterocyclic structures. This includes the synthesis of fused pyridine (B92270) derivatives and the incorporation of the initial scaffold into larger polycyclic frameworks.

Synthesis of Fused Pyridine Derivatives

The synthesis of fused pyridine systems is a cornerstone of medicinal chemistry, as these structures are present in a vast array of biologically active molecules. General methodologies for constructing fused pyridines often involve the cyclization of appropriately substituted pyridine precursors. For instance, the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile with arylidene malononitrile (B47326) can yield isoquinoline (B145761) derivatives. nih.gov Furthermore, functionalized nicotinonitriles can be transformed into various fused systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines through reactions with reagents such as ethyl acetoacetate, acetic anhydride, and hydrazine (B178648) hydrate. nih.gov

While specific examples detailing the use of 5-trifluoromethylsulfanyl-nicotinonitrile as a direct precursor in the synthesis of fused pyridines are not extensively documented in readily available literature, the established reactivity of the nicotinonitrile core suggests its potential in similar transformations. The electron-withdrawing nature of the trifluoromethylsulfanyl group can influence the reactivity of the pyridine ring and the nitrile group, potentially facilitating cyclization reactions.

Incorporation into Complex Polycyclic Frameworks

The development of novel polycyclic frameworks is crucial for exploring new areas of chemical space and identifying compounds with unique biological activities. The synthesis of such complex structures often relies on multi-step sequences that build upon a core heterocyclic scaffold. For example, the synthesis of the tetracyclic quinobenzothiazinium system can be achieved through the cyclization of 1-alkyl-4-(phenylamino)quinolinio-3-thiolates, which are generated from the reaction of thioquinanthrenium salts with aromatic amines. nih.gov

Although direct evidence of the incorporation of this compound into complex polycyclic frameworks is not prominently reported, its structure presents several avenues for such synthetic elaborations. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions to build additional rings. The pyridine nitrogen and the trifluoromethylsulfanyl group can also be targeted for further functionalization and annulation reactions, paving the way for the construction of novel and intricate polycyclic systems.

Role in Scaffold Design for Chemical Research

In the quest for new drugs and materials, the design of molecular scaffolds plays a pivotal role. A well-designed scaffold provides the fundamental framework upon which desired properties can be built through systematic modification.

Development of Privileged Scaffolds

A "privileged scaffold" is a molecular framework that is capable of providing ligands for diverse biological receptors. researchgate.net The pyridine ring itself is considered a privileged structure in drug discovery. researchgate.net The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. jelsciences.comnih.govresearchgate.net The trifluoromethylsulfanyl group (SCF3) is also known to significantly improve the lipophilicity of molecules.

The this compound scaffold combines the privileged nature of the pyridine ring with the beneficial properties of the trifluoromethylsulfanyl group. While not yet widely designated as a "privileged scaffold" in the literature, its structural features suggest its potential in this regard. The discovery of trisubstituted nicotinonitrile derivatives as novel inhibitors of human GCN5, a target in oncology, highlights the potential of this scaffold in generating biologically active compounds. nih.govrsc.org

| Feature | Contribution to "Privileged Scaffold" Potential |

| Pyridine Ring | A well-established privileged structure in medicinal chemistry, capable of interacting with a wide range of biological targets. researchgate.net |

| Trifluoromethylsulfanyl Group | Enhances lipophilicity, metabolic stability, and can influence binding affinity, key properties for drug candidates. |

| Nitrile Group | Provides a versatile handle for synthetic modification, allowing for the generation of diverse compound libraries. |

Strategies in Fragment-Based Approaches to Compound Libraries

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govstanford.edu This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates. The design of fragment libraries is crucial for the success of FBDD, with an emphasis on structural diversity and the inclusion of functionalities that can be readily elaborated. researchgate.netrsc.org

The properties of this compound make it an interesting candidate for inclusion in fragment libraries. Its molecular weight and structural complexity fall within the general guidelines for fragments. The trifluoromethylsulfanyl group can provide unique interactions with protein binding sites, while the nitrile and pyridine moieties offer clear vectors for synthetic elaboration.

The creation of diverse screening libraries is a cornerstone of modern drug discovery. nih.govthermofisher.comhelsinki.fi While specific libraries explicitly incorporating this compound are not detailed in the public domain, the principles of library design support the inclusion of such unique and functionalized building blocks. The combination of a recognized privileged scaffold with a functionality-enhancing group like trifluoromethylsulfanyl makes this compound a valuable asset for generating novel chemical entities with the potential for significant biological activity.

Q & A

Q. What are the key synthetic routes for 5-trifluoromethylsulfanyl-nicotinonitrile, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic aromatic substitution (NAS) and Friedel-Crafts alkylation. A common route involves:

- Nicotinonitrile core formation : Pyridine derivatives react with nitrile groups under controlled conditions (e.g., DMF, 80°C for 12 hours) .

- Substituent introduction : Chlorophenyl and trifluoromethylphenyl groups are added sequentially via NAS and Friedel-Crafts reactions. Solvent polarity (e.g., ethanol vs. DMF) and temperature (40–100°C) critically affect yields (65–85%) .

Q. Which functional groups in this compound enable reactivity, and how are they exploited in derivatization?

The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, activating the aromatic ring for NAS. The nitrile group allows hydrolysis to carboxylic acids (H₂SO₄, 100°C, 78% yield) or reduction to amides (H₂/Ra-Ni, 85% yield). The chlorophenyl moiety participates in cross-coupling reactions .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

- NMR and IR spectroscopy : Identify substituent patterns and confirm nitrile group presence (e.g., IR absorption ~2240 cm⁻¹) .

- HPLC/GC-MS : Assess purity and monitor reaction progress.

- X-ray crystallography : Resolve 3D structure for mechanistic studies (applied to analogous compounds) .

Advanced Research Questions

Q. How can reaction mechanisms (e.g., NAS) be optimized to improve regioselectivity in derivatives?

NAS efficiency depends on:

- Solvent choice : Polar aprotic solvents (DMF) stabilize transition states, enhancing substitution rates.

- Catalysts : Copper or palladium catalysts enable selective cross-coupling of trifluoromethyl groups .

- Temperature control : Lower temperatures (e.g., 40°C) reduce side reactions in multi-step syntheses .

Q. What strategies address contradictions in reported biological activity data for derivatives?

Discrepancies in antimicrobial or anticancer activity may arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and dose ranges.

- Structural modifications : Compare derivatives with/without the trifluoromethyl group to isolate bioactivity contributors .

- Computational modeling : Use molecular docking to predict enzyme interactions (e.g., kinase inhibition) and validate experimentally .

Q. How can solubility challenges be overcome during formulation for in vivo studies?

Q. What factorial design approaches are suitable for optimizing multi-step synthesis?

Use a 2³ factorial design to test variables:

Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in kinase inhibition?

The -CF₃ group:

- Enhances binding affinity : Its hydrophobic nature stabilizes interactions with kinase ATP pockets.

- Modulates electron density : Activates adjacent positions for nucleophilic attacks, critical for irreversible inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.